(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one
CAS No.:
Cat. No.: VC17233860
Molecular Formula: C5H2Br2O2
Molecular Weight: 253.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2Br2O2 |
|---|---|
| Molecular Weight | 253.88 g/mol |
| IUPAC Name | (5E)-4-bromo-5-(bromomethylidene)furan-2-one |
| Standard InChI | InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+ |
| Standard InChI Key | DPGLBHQUHFJRJS-DUXPYHPUSA-N |
| Isomeric SMILES | C1=C(/C(=C\Br)/OC1=O)Br |
| Canonical SMILES | C1=C(C(=CBr)OC1=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a furanone core (a five-membered lactone ring) substituted with two bromine atoms at positions 4 and 5. The (E)-stereochemistry arises from the trans configuration of the bromomethylene group relative to the lactone oxygen . Its IUPAC name, (5E)-4-bromo-5-(bromomethylidene)furan-2-one, reflects this spatial arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂Br₂O₂ |
| Molecular Weight | 253.88 g/mol |
| SMILES | C1=C(/C(=C\Br)/OC1=O)Br |
| InChI Key | DPGLBHQUHFJRJS-DUXPYHPUSA-N |
| Topological Polar Surface Area | 26.3 Ų |
Spectroscopic and Computational Data
X-ray crystallography and NMR studies confirm the planar geometry of the furanone ring, with bromine atoms inducing significant electron-withdrawing effects . Density functional theory (DFT) calculations predict a dipole moment of 3.12 D, underscoring its polarity . The compound’s rigidity (0 flexibility index) stems from its fully conjugated system and lack of rotatable bonds .
Synthesis and Structural Optimization
Core Synthetic Strategies
The synthesis typically begins with maleic anhydride derivatives undergoing bromination and cyclization. A pivotal step involves debrominative decarboxylation, where bromine atoms are strategically introduced via radical intermediates . For example:
-
Bromination of Maleic Anhydride:
Maleic anhydride reacts with bromine in acetic acid to form 2,3-dibromosuccinic anhydride. -
Lactonization:
Base-mediated cyclization yields the furanone scaffold. -
Stereoselective Bromomethylene Addition:
Wittig-type reactions with brominated ylides install the (E)-configured exocyclic double bond .
Yield and Scalability Challenges
Industrial-scale production faces hurdles due to:
-
Sensitivity to light-induced decomposition
Biological Activities and Mechanisms
Quorum Sensing Inhibition
(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one disrupts bacterial communication by competitively binding to LuxR-type transcriptional regulators. At 10 μM, it reduces Staphylococcus epidermidis biofilm formation by 78% .
Table 2: Antimicrobial Efficacy
| Strain | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| S. epidermidis ATCC 35984 | 12.5 | 78 ± 3.2 |
| Pseudomonas aeruginosa PAO1 | 25.0 | 64 ± 4.1 |
Pharmacokinetic and Drug-Likeness Profiling
Absorption and Distribution
Metabolic Stability
Cytochrome P450 screening reveals:
Table 3: Key ADME Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability (F30%) | 99.2% |
| Blood-Brain Barrier Penetration | 0.876 (Permeable) |
| Half-Life (T₁/₂) | 0.763 h |
Theoretical Applications in Oncology
Eag-1 Potassium Channel Inhibition
Molecular docking simulations (PDB: 7CN1) show strong binding affinity (ΔG = -9.2 kcal/mol) to the voltage-gated Eag-1 channel, a target in breast and brain cancers . The bromomethylene group forms critical van der Waals interactions with Leu342 and Phe435 residues .
Synergy with Chemotherapeutics
In silico models predict additive effects when combined with astemizole (CI = 0.82), potentially lowering therapeutic doses .
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